molecular formula C11H10BrN3O2S B14005072 N-(4-Bromophenyl)-6-(methanesulfonyl)pyrimidin-4-amine CAS No. 92847-29-5

N-(4-Bromophenyl)-6-(methanesulfonyl)pyrimidin-4-amine

Cat. No.: B14005072
CAS No.: 92847-29-5
M. Wt: 328.19 g/mol
InChI Key: WIBVMHBUKZMPEZ-UHFFFAOYSA-N
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Description

N-(4-BROMOPHENYL)-6-METHYLSULFONYL-PYRIMIDIN-4-AMINE is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromophenyl group and a methylsulfonyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMOPHENYL)-6-METHYLSULFONYL-PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as urea and β-diketones.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromophenylamine.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride.

Industrial Production Methods

Industrial production of N-(4-BROMOPHENYL)-6-METHYLSULFONYL-PYRIMIDIN-4-AMINE may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMOPHENYL)-6-METHYLSULFONYL-PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-BROMOPHENYL)-6-METHYLSULFONYL-PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. For instance, it may inhibit the biosynthesis of bacterial lipids, thereby exhibiting antimicrobial activity . In cancer cells, it may interfere with cell proliferation pathways, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-BROMOPHENYL)-6-METHYLSULFONYL-PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrimidine core structure also differentiates it from other similar compounds, providing unique opportunities for further chemical modifications and applications.

Properties

CAS No.

92847-29-5

Molecular Formula

C11H10BrN3O2S

Molecular Weight

328.19 g/mol

IUPAC Name

N-(4-bromophenyl)-6-methylsulfonylpyrimidin-4-amine

InChI

InChI=1S/C11H10BrN3O2S/c1-18(16,17)11-6-10(13-7-14-11)15-9-4-2-8(12)3-5-9/h2-7H,1H3,(H,13,14,15)

InChI Key

WIBVMHBUKZMPEZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=NC(=C1)NC2=CC=C(C=C2)Br

Origin of Product

United States

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